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molecular formula C7H6BNO2 B159421 4-Cyanophenylboronic acid CAS No. 126747-14-6

4-Cyanophenylboronic acid

Cat. No. B159421
M. Wt: 146.94 g/mol
InChI Key: CEBAHYWORUOILU-UHFFFAOYSA-N
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Patent
US06307089B2

Procedure details

To a stirred solution of 4-bromobenzonitrile (1.807 g, 0.009929 mol) in anhydrous tetrahydrofuran (30 mL) at −85° C. under nitrogen was added dropwise over 15 minutes a 2.1 M solution of n-butyl lithium in hexanes (4.7 mL, 0.0099 mol), and the mixture was stirred. After 20 minutes, trimethylborate (1.0 mL, 0.0088 mol) was added in one portion, and the mixture was allowed to slowly warm. After 40 minutes, the reaction was quenched with 1 M aqueous hydrochloric acid (2.2 mL, 0.0022 mol) and stirred. Solids began crystallizing after 1 hour. The solids were filtered, washed with diethyl ether, and dried under house vacuum (air bleed, T=40° C.) to give 0.918 g of crude (4-cyano-phenyl)boronic acid. This material was used in the next reaction without further purification.
Quantity
1.807 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
2.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.C([Li])CCC.C[O:16][B:17](OC)[O:18]C.Cl>O1CCCC1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([B:17]([OH:18])[OH:16])=[CH:3][CH:4]=1)#[N:7]

Inputs

Step One
Name
Quantity
1.807 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
4.7 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
COB(OC)OC
Step Three
Name
Quantity
2.2 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm
WAIT
Type
WAIT
Details
After 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
Solids began crystallizing after 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under house vacuum (air bleed, T=40° C.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.918 g
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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